molecular formula C11H14N2O B041585 2-Methyl-5-hydroxytryptamine CAS No. 78263-90-8

2-Methyl-5-hydroxytryptamine

Cat. No. B041585
CAS RN: 78263-90-8
M. Wt: 190.24 g/mol
InChI Key: WYWNEDARFVJQSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-HT and its derivatives, including 2-Methyl-5-hydroxytryptamine, often involves complex biochemical pathways starting from amino acids like tryptophan. For instance, 5-HT is synthesized in two steps: hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to 5-HT (Clark, Weissbach, & Udenfriend, 1954). Modifications to the indole nucleus, such as methylation, can alter the compound's biological activity and receptor affinity.

Molecular Structure Analysis

The molecular structure of serotonin and its analogs plays a crucial role in their biological function. Studies on the conformational characteristics and electrostatic potentials of serotonin receptor agonists have provided insights into their activity (Arvidsson et al., 1988). The specific structure of 2-Methyl-5-hydroxytryptamine, with a methyl group at the 2 position of the indole ring, may influence its interaction with serotonin receptors.

Chemical Reactions and Properties

The oxidation chemistry of 5-HT has been studied extensively, revealing the formation of various dimers and other products under oxidative conditions (Wrona & Dryhurst, 1990). These reactions are significant for understanding the metabolic pathways and potential therapeutic applications or toxicities of serotonin derivatives.

Physical Properties Analysis

The physical properties of 5-HT and related compounds, including solubility, melting points, and spectroscopic characteristics, are essential for their formulation and therapeutic use. Experimental and theoretical studies on the vibrational spectrum of 5-HT have provided valuable information on its physical properties (Bayari, Saǧlam, & Ustundag, 2005).

Chemical Properties Analysis

The chemical properties of serotonin and its derivatives, including reactivity, stability, and interactions with biological molecules, are critical for their biological effects and potential therapeutic applications. For example, the enzymatic oxidation of 5-HT in human serum highlights the complex metabolic pathways serotonin undergoes in the body (Martin, Benditt, & Eriksen, 1960).

Scientific Research Applications

  • Neuropharmacology and Behavior : 2-Methyl-5-hydroxytryptamine increases locomotor activity in rats when injected into the ventral tegmental area, suggesting a role in dopaminergic modulation in the mesolimbic system (Gillies, Mylecharane, & Jackson, 1996).

  • Gastrointestinal Research : It mimics the effects of 5-HT on the rat vagus nerve, indicating its relevance in gastrointestinal functions. Also, 5-HT applied to intestinal mucosa activates 5-hydroxytryptamine-3 receptors, triggering action potentials in myenteric neurons (Ireland & Tyers, 1987); (Bertrand et al., 2000).

  • Cardiovascular Studies : Its effects include a fall in blood pressure and increased tail and plantar foot surface temperatures in rats, suggesting dilatation in cutaneous circulations. 5-HT receptors also mediate vasoconstrictor effects in human coronary arteries (Key & Wigfield, 1992); (Nilsson et al., 1999).

  • Molecular Biology : 2-Methyl-5-hydroxytryptamine selectively activates 5-HT3 receptors, aiding in understanding the receptor's molecular biology and pharmacology (Boess & Martin, 1994).

  • Neurobiology and Psychiatric Disorders : Studies indicate the potential of 5-HT receptor agonists in treating psychiatric disorders, with specific applications in anxiety and mood disorders (Nutt, Erritzoe, & Carhart-Harris, 2020).

  • Enterochromaffin Cell Research : Enterochromaffin cells release 5-hydroxytryptamine during glucose sensing, which regulates gastrointestinal motility and secretion (Kim et al., 2001).

  • Serotonin Syndrome and Other Conditions : 2-Methyl-5-hydroxytryptamine is implicated in various conditions like Serotonin Syndrome, modulating gastrointestinal motility, vascular tone, and platelet function (Mohammad-Zadeh, Moses, & Gwaltney-Brant, 2008).

  • Insect Neurobiology : Insect 5HT1 receptor cloning and its pharmacological properties suggest potential applications in neurobiology, physiology, and pharmacology (Troppmann et al., 2010).

Safety And Hazards

When handling 2-Methyl-5-hydroxytryptamine, it is advised to avoid dust formation, ingestion, and inhalation . Contact with skin, eyes, or clothing should be avoided, and adequate ventilation should be ensured . In case of contact, immediate medical attention is recommended .

properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7/h2-3,6,13-14H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWNEDARFVJQSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80228927
Record name 2-Methyl-5-HT
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-hydroxytryptamine

CAS RN

78263-90-8
Record name 2-Methyl-5-HT
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-HT
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Record name 2-Methyl-5-HT
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Record name 78263-90-8
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Record name 2-Methyl-5-hydroxytryptamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
679
Citations
DA Craig, RM Eglen, LKM Walsh, LA Perkins… - Naunyn-Schmiedeberg's …, 1990 - Springer
Agonist-induced desensitization has been utilized to discriminate and independently “isolate” the neuronal excitatory receptors to 5-hydroxytryptamine (5-HT) in the guinea pig ileum (5-…
Number of citations: 142 link.springer.com
MI Sepúlveda, SC Lummis, IL Martin - British journal of …, 1991 - ncbi.nlm.nih.gov
The effects of 5-HT3 selective agonists have been studied in whole-cell voltage-clamped N1E-115 neuroblastoma cells. 2. Application of 5-hydroxytryptamine (5-HT) results in the rapid …
Number of citations: 74 www.ncbi.nlm.nih.gov
AM Ismaiel, M Titeler, KJ Miller, TS Smith… - Journal of medicinal …, 1990 - ACS Publications
… Received June 28, 1989 a-Methyl-5-hydroxytryptamine (a-Me-5-HT; 2) and 2-methyl-5-hydroxytryptamine (2-Me-5-HT; 3) are considered to be 5-HT2-selective and 5-HT3-selective …
Number of citations: 110 pubs.acs.org
J Sawynok, A Reid - European journal of pharmacology, 1991 - Elsevier
The adrenergic involvement in spinal antinociception by 5-hydroxytryptamine (5-HT) and 2-methyl-5-hydroxytryptamine (2-Me-5-HT) was examined using the α-adrenoceptor …
Number of citations: 20 www.sciencedirect.com
EJ Mylecharane - Clinical and experimental pharmacology and …, 1989 - Wiley Online Library
The current classification of receptors for 5‐hydroxytryptamine (5‐HT) is based on functional studies, and encompasses three main receptor types. 2. 5‐HT 1 ‐like receptors mediate …
Number of citations: 34 onlinelibrary.wiley.com
PR Saxena, AH Bom, PD Verdouw - Cephalalgia, 1989 - Wiley Online Library
The availability of selective compounds has made it possible to subdivide 5‐hydroxytryptamine (5‐HT) receptors into three distinct types, called 5‐HT 1 ‐like, 5‐HT 2 and 5‐HT 3 . The …
Number of citations: 23 onlinelibrary.wiley.com
V Deckert, JA Angus - European journal of pharmacology, 1992 - Elsevier
We characterised the 5-hydroxytryptamine (5-HT) receptor subtype which mediates the contraction of the rat isolated basilar artery, mounted in a myograph, by using agonists and …
Number of citations: 15 www.sciencedirect.com
I Jansen, J Olesen, L Edvinsson - Acta physiologica …, 1993 - Wiley Online Library
We have studied the regional distribution of 5‐hydroxytryptamine (5‐HT) receptor subtypes in fresh circular segments of human cerebral, middle meningeal, and temporal arteries. …
Number of citations: 61 onlinelibrary.wiley.com
E Shaw, DW Woolley - Proceedings of the Society for …, 1957 - journals.sagepub.com
A method was described for synthesis of 1-benzyl-2-methyl-5-hydroxytryptamine involving cleavage of the methyl ether of 1-benzyl − 2-methyl − 5-methoxytryptamine (BAS) by heating …
Number of citations: 11 journals.sagepub.com
AH Bom, DJ Duncker, PR Saxena… - British journal of …, 1988 - Wiley Online Library
1 The mechanism of 5‐hydroxytryptamine (5‐HT)‐induced tachycardia is species‐dependent and is mediated directly or indirectly either by ‘5‐HT 1 ‐like’ (cat), 5‐HT 2 (rat, dog) or 5‐…
Number of citations: 62 bpspubs.onlinelibrary.wiley.com

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